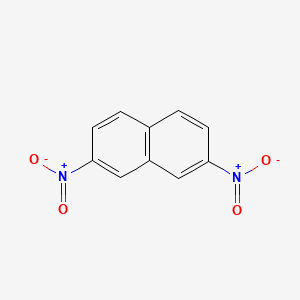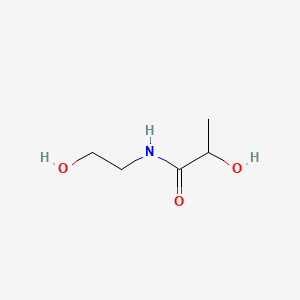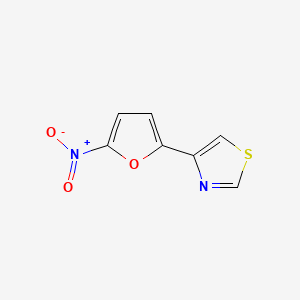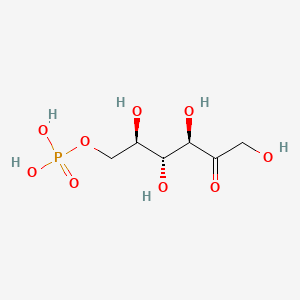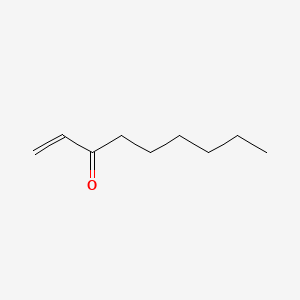
1-壬烯-3-酮
概述
描述
1-Nonen-3-one is an organic compound with the chemical formula C₉H₁₆O. It is a colorless liquid with a fruity aroma and is commonly used as a flavor additive in food, beverages, and fragrances . The compound is also known by other names such as non-1-en-3-one and 1-nonene-3-one .
科学研究应用
1-Nonen-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
生化分析
Biochemical Properties
1-Nonen-3-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in the metabolism of fatty acids and ketones. For instance, 1-Nonen-3-one can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic substances. Additionally, it interacts with proteins that are involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
The effects of 1-Nonen-3-one on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-Nonen-3-one can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting cellular responses to external stimuli. Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the production of proteins involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 1-Nonen-3-one exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. Additionally, 1-Nonen-3-one can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with DNA and RNA, leading to changes in the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nonen-3-one can change over time due to its stability and degradation. Studies have shown that 1-Nonen-3-one is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term exposure to 1-Nonen-3-one has been observed to cause changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Nonen-3-one vary with different dosages in animal models. At low doses, 1-Nonen-3-one has been shown to have minimal impact on cellular function. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration .
Metabolic Pathways
1-Nonen-3-one is involved in several metabolic pathways, including the metabolism of fatty acids and ketones. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation to produce various metabolites. These metabolites can further participate in metabolic processes, influencing metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
Within cells and tissues, 1-Nonen-3-one is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 1-Nonen-3-one can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-Nonen-3-one is crucial for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The localization of 1-Nonen-3-one is influenced by targeting signals and post-translational modifications, which direct it to specific organelles where it can exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-Nonen-3-one can be synthesized through the hydrogenation reduction of fatty acid esters followed by selective oxidation. Specifically, oleate can be extracted from coconut oil or renewable vegetable oil. This oleate is then hydrogenated and reduced to enanthate using a catalyst. The enanthate is subsequently oxidized selectively using reverse clonase catalysis to yield 1-Nonen-3-one .
Industrial Production Methods: The industrial production of 1-Nonen-3-one follows similar synthetic routes but on a larger scale. The process involves the extraction of oleate from renewable sources, followed by hydrogenation and selective oxidation. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Nonen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated compounds and other substituted derivatives.
作用机制
The mechanism of action of 1-Nonen-3-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
相似化合物的比较
1-Nonen-3-one can be compared with other similar compounds, such as:
1-Octen-3-one: Another enone with a similar structure but one carbon atom shorter.
1-Decen-3-one: An enone with one additional carbon atom compared to 1-Nonen-3-one.
2-Nonen-4-one: A positional isomer with the carbonyl group at a different position.
Uniqueness: 1-Nonen-3-one is unique due to its specific structure and properties, which make it suitable for various applications in flavoring, fragrance, and organic synthesis. Its fruity aroma and chemical reactivity distinguish it from other similar compounds .
属性
IUPAC Name |
non-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-5-6-7-8-9(10)4-2/h4H,2-3,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCQVNWWOARMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865154 | |
| Record name | Non-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24415-26-7, 68678-89-7 | |
| Record name | 1-Nonen-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024415267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068678897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Non-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80865154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | non-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nonen-3-one?
A1: 1-Nonen-3-one has the molecular formula C9H16O and a molecular weight of 140.22 g/mol.
Q2: Are there any spectroscopic data available for 1-nonen-3-one?
A2: While specific spectroscopic data is not provided in the abstracts, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize and identify 1-nonen-3-one. [, , , , , , , ]
Q3: Where is 1-nonen-3-one found naturally?
A3: 1-Nonen-3-one is a volatile compound identified in various natural sources, including fresh mushrooms, wines, citrus fruits, ginger, and cooked ham. [, , , , , ]
Q4: What are the applications of 1-nonen-3-one?
A4: 1-Nonen-3-one is primarily used as a flavoring agent due to its characteristic mushroom-like aroma. It is also utilized in fragrance compositions. [, , ] Additionally, researchers have explored derivatives of 1-nonen-3-one for potential antitumor, antimicrobial, and antifertility activities. [, , , , , , , , , ]
Q5: How is 1-nonen-3-one synthesized?
A5: While the provided abstracts do not detail the specific synthesis of 1-nonen-3-one, they mention several reactions involving this compound and its derivatives. These include Mannich reactions, reductions with lithium aluminum hydride or sodium borohydride, and reactions with hydroxylamine hydrochloride to form oximes. [, , ]
Q6: Can you describe any interesting reactions involving 1-nonen-3-one as a starting material?
A6: Research highlights the use of 1-nonen-3-one derivatives in the synthesis of various compounds:
- Bicyclic enones: 6-methyl-7-t-butoxybicyclo[4.3.0]non-1-en-3-one (a derivative) was utilized in the synthesis of a functionalized tricyclo[5.2.2.01,5]undecene, a key intermediate for synthesizing isoeremolactone. []
- Steroids: Researchers explored the synthesis of rac-17α-hydroxy-des-A-androst-9-en-5-one and its enantiomer using a condensation reaction involving 7-hydroxy-1-nonen-3-one and 2-methyl-cyclopentane-1, 3-dione as key steps. [, ]
- Norsesquiterpenes: Studies on brown algae revealed that the carbon skeleton of some bisnorsesquiterpenes might be derived from the cadinane skeleton via ring contraction and loss of two carbon units. This suggests a potential biogenetic link between 1-nonen-3-one derivatives and these natural products. [, ]
Q7: What are the known biological activities of 1-nonen-3-one derivatives?
A7: Several studies investigated the biological activities of 1-nonen-3-one derivatives:
- Antitumor Activity: Substituted 4-dimethylaminomethyl-1-phenyl-1-nonen-3-ones displayed potent cytotoxicity against murine leukemia L-1210 cells and Walker 256 carcinosarcoma cells. [, ]
- Antimicrobial Activity: 1-(hydroxyphenyl)-1-nonen-3-ones and their ethers exhibited marked activity against specific fungi and yeast. [, ]
- Antifertility Activity: Seco-steroids derived from 1-nonen-3-one demonstrated potential antifertility effects in rats. [, ]
Q8: Are there any studies on the metabolism of 1-nonen-3-one derivatives?
A9: Research on a specific derivative, 1-(m-ethoxymethyloxyphenyl)-1-nonen-3-one (IIIa), in rats revealed rapid sequestration in the brain and potentially other adipose tissues. The compound and its metabolites were absent in urine and feces, suggesting further metabolic transformations. []
Q9: How do researchers study the aroma profile of compounds like 1-nonen-3-one?
A10: Researchers utilize techniques like Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) to identify and characterize the aroma profile of volatile compounds like 1-nonen-3-one in various natural products. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

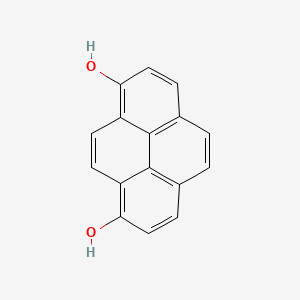
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]acetamide](/img/structure/B1220590.png)
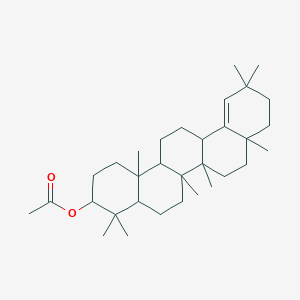
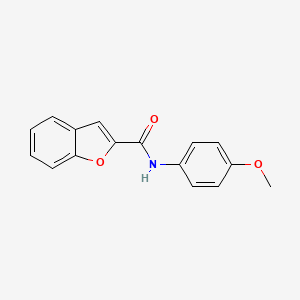
![2-[[(1-Phenyl-5-tetrazolyl)thio]methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1220597.png)
![3-(4-Methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1220598.png)
